molecular formula C14H20ClNO B7471545 N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide

N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide

Cat. No.: B7471545
M. Wt: 253.77 g/mol
InChI Key: QEJBGYQXOYBBOU-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide typically involves the reaction of 2-chloro-4,6-dimethylphenylamine with 3,3-dimethylbutanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the aromatic ring can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.

Major Products Formed

    Substitution Reactions: Products include N-(2-amino-4,6-dimethylphenyl)-3,3-dimethylbutanamide.

    Oxidation Reactions: Products include this compound sulfoxide.

    Reduction Reactions: Products include N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutylamine.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The chloro-substituted aromatic ring may interact with enzymes or receptors, leading to modulation of their activity. The amide group can form hydrogen bonds with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(2-chloro-4,6-dimethylphenyl)-2-thiophenesulfonamide
  • 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide

Uniqueness

N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of a bulky butanamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-9-6-10(2)13(11(15)7-9)16-12(17)8-14(3,4)5/h6-7H,8H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJBGYQXOYBBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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